molecular formula C8H14N2 B2909321 Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine CAS No. 2384790-93-4

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine

Cat. No.: B2909321
CAS No.: 2384790-93-4
M. Wt: 138.214
InChI Key: IOYGAOWQAVWORD-UHFFFAOYSA-N
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Description

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine is a chemical compound . It is also known as 6H-7,8a-Methanopyrrolo[1,2-a]pyrazine .


Synthesis Analysis

The synthesis of this compound has been described in the literature. For instance, it has been extracted from a marine bacterium, Staphylococcus sp. strain MB30 . The bioactive metabolite was purified through silica gel column chromatography and preparative HPLC .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques such as FT-IR, LC–MS and NMR .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its boiling point, melting point, density, molecular formula, and molecular weight .

Biochemical Analysis

. .

Biochemical Properties

It has been identified as an antioxidative agent in a strain of Streptomyces , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses.

Cellular Effects

Given its antioxidative properties , it may influence cell function by mitigating oxidative stress, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an antioxidative agent , it may exert its effects at the molecular level by scavenging reactive oxygen species, thereby preventing oxidative damage to biomolecules.

Properties

IUPAC Name

3,6-diazatricyclo[6.1.1.01,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-10-5-7-3-8(10,4-7)6-9-1/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYGAOWQAVWORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CC2(C3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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